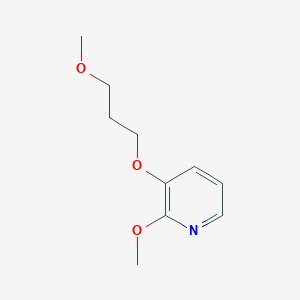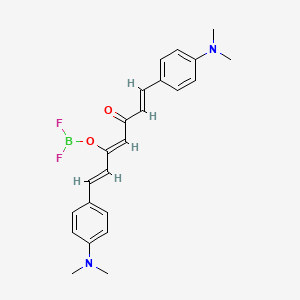
1-(4-Chloro-3-isopropylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-3-isopropylphenyl)ethanol is an organic compound with the molecular formula C11H15ClO It is characterized by the presence of a chloro group and an isopropyl group attached to a phenyl ring, with an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-isopropylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-(4-Chloro-3-isopropylphenyl)ethanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve catalytic hydrogenation of the ketone precursor. This method utilizes a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The process is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chloro-3-isopropylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(4-Chloro-3-isopropylphenyl)ethanone, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane, 1-(4-Chloro-3-isopropylphenyl)ethane, using strong reducing agents.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the chloro group with a methoxy group.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 1-(4-Chloro-3-isopropylphenyl)ethanone.
Reduction: 1-(4-Chloro-3-isopropylphenyl)ethane.
Substitution: 1-(4-Methoxy-3-isopropylphenyl)ethanol.
Aplicaciones Científicas De Investigación
1-(4-Chloro-3-isopropylphenyl)ethanol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a precursor for drug development, particularly in designing molecules with specific pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and as a building block for more complex chemical entities.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-3-isopropylphenyl)ethanol depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and isopropyl groups contribute to its binding affinity and specificity. The ethanol moiety can participate in hydrogen bonding, influencing the compound’s overall bioactivity.
Comparación Con Compuestos Similares
1-(4-Chloro-3-methylphenyl)ethanol: Similar structure but with a methyl group instead of an isopropyl group.
1-(4-Chloro-3-ethylphenyl)ethanol: Contains an ethyl group instead of an isopropyl group.
1-(4-Bromo-3-isopropylphenyl)ethanol: Has a bromo group instead of a chloro group.
Uniqueness: 1-(4-Chloro-3-isopropylphenyl)ethanol is unique due to the presence of both chloro and isopropyl groups, which influence its chemical reactivity and biological interactions. The combination of these functional groups provides distinct properties compared to its analogs, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H15ClO |
|---|---|
Peso molecular |
198.69 g/mol |
Nombre IUPAC |
1-(4-chloro-3-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C11H15ClO/c1-7(2)10-6-9(8(3)13)4-5-11(10)12/h4-8,13H,1-3H3 |
Clave InChI |
CKSSBVMMSSBCOA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)C(C)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,4S,4aS,8aS)-4-acetyloxy-1-hydroxy-2,5,5,8a-tetramethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-yl]methyl acetate](/img/structure/B14028483.png)
![tert-butyl N-[rel-(1R,2S,4R)-4-amino-2-fluoro-cyclohexyl]carbamate;hydrochloride](/img/structure/B14028487.png)






![Tert-butyl 1-(3,4-difluorophenyl)-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14028535.png)

![3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione](/img/structure/B14028539.png)

![4,4,5,5-tetramethyl-2-[(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropyl]-1,3,2-dioxaborolane](/img/structure/B14028550.png)

